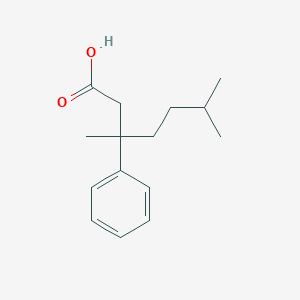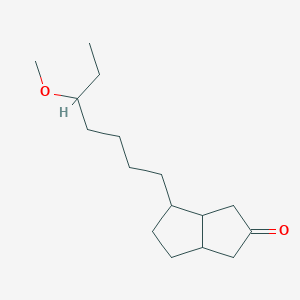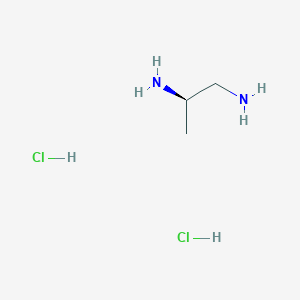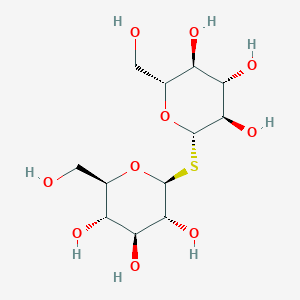
3,6-Dimethyl-3-phenylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-3-phenylheptanoic acid, also known as DMPA, is a synthetic compound that belongs to the class of drugs known as fibric acid derivatives. It is commonly used in the treatment of hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. DMPA is known to reduce the levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing the levels of high-density lipoprotein (HDL) cholesterol.
作用机制
The exact mechanism of action of 3,6-Dimethyl-3-phenylheptanoic acid is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in the regulation of lipid metabolism. Activation of PPARs by 3,6-Dimethyl-3-phenylheptanoic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This results in a decrease in the levels of triglycerides and LDL cholesterol and an increase in the levels of HDL cholesterol.
Biochemical and Physiological Effects:
3,6-Dimethyl-3-phenylheptanoic acid has been shown to have a number of biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol by increasing their clearance from the bloodstream and by inhibiting their synthesis in the liver. 3,6-Dimethyl-3-phenylheptanoic acid also increases the levels of HDL cholesterol by enhancing its synthesis and secretion. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis and other related conditions.
实验室实验的优点和局限性
3,6-Dimethyl-3-phenylheptanoic acid is a useful tool for studying lipid metabolism and the regulation of gene expression. Its ability to activate PPARs makes it a valuable research tool for investigating the mechanisms underlying the effects of other compounds on lipid metabolism. However, 3,6-Dimethyl-3-phenylheptanoic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3,6-Dimethyl-3-phenylheptanoic acid. One area of interest is the development of new derivatives of 3,6-Dimethyl-3-phenylheptanoic acid with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the effects of 3,6-Dimethyl-3-phenylheptanoic acid on other metabolic pathways, such as glucose metabolism and insulin sensitivity. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 3,6-Dimethyl-3-phenylheptanoic acid. Overall, 3,6-Dimethyl-3-phenylheptanoic acid is a promising compound with potential applications in the treatment of hyperlipidemia and other related conditions, as well as a valuable tool for studying lipid metabolism and gene regulation.
合成方法
3,6-Dimethyl-3-phenylheptanoic acid can be synthesized through a multistep process involving the reaction of 3,6-dimethylheptanoic acid with benzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions involving reduction, oxidation, and esterification to yield the final product. The purity of the product can be improved through recrystallization and chromatography techniques.
科学研究应用
3,6-Dimethyl-3-phenylheptanoic acid has been extensively studied for its therapeutic potential in the treatment of hyperlipidemia. It has been shown to effectively reduce the levels of triglycerides and LDL cholesterol while increasing the levels of HDL cholesterol. 3,6-Dimethyl-3-phenylheptanoic acid has also been investigated for its potential in the treatment of other conditions such as atherosclerosis, diabetes, and Alzheimer's disease. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been used as a research tool to study lipid metabolism and the regulation of gene expression.
属性
CAS 编号 |
101913-71-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
3,6-dimethyl-3-phenylheptanoic acid |
InChI |
InChI=1S/C15H22O2/c1-12(2)9-10-15(3,11-14(16)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,17) |
InChI 键 |
YIHLJIOCTULOLG-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
规范 SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
同义词 |
3,6-dimethyl-3-phenyl-heptanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)


